molecular formula C11H13N3 B8051293 N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B8051293
M. Wt: 187.24 g/mol
InChI Key: IJPIZRNIYYXJBE-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (CAS 2059999-84-5) is a high-purity chemical compound with a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol . This amine-substituted pyrazole derivative is part of a class of heterocyclic compounds recognized for their versatile applications in scientific research and drug discovery . Pyrazole cores, such as the one in this compound, are privileged structures in medicinal chemistry and are frequently investigated for their pharmacological potential, including as bioisosteric replacements in the development of targeted therapies . Researchers value this compound as a key synthetic intermediate or building block for constructing more complex molecules. It must be stored according to safety guidelines, typically in a dark place under an inert atmosphere at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-9(2)5-10(4-8)14-11-6-12-13-7-11/h3-7,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPIZRNIYYXJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CNN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of the Pyrazole Core in Medicinal Chemistry and Drug Discovery

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. nih.govmdpi.comnih.govmdpi.comnih.gov Its prevalence in pharmaceuticals is not a recent phenomenon, with many pyrazole-containing drugs having been successfully used for various therapeutic applications. nih.gov The unique physicochemical properties of the pyrazole core contribute to its widespread use. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov Furthermore, its aromatic nature and the ability to be readily functionalized at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal scaffold for drug design. mdpi.com

The therapeutic applications of pyrazole derivatives are extensive, encompassing anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. nih.govnih.gov A notable example is celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis. The pyrazole core is also central to the mechanism of action of several kinase inhibitors used in oncology, such as crizotinib (B193316) and ruxolitinib. mdpi.comresearchgate.net The ability of the pyrazole motif to serve as a bioisosteric replacement for other aromatic systems has further cemented its importance, often leading to enhanced biological activity and improved drug-like properties. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine, ¹H and ¹³C NMR are critical for assigning the specific protons and carbons within the dimethylphenyl and pyrazole (B372694) moieties.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the pyrazole ring, the N-H proton, the aromatic protons of the dimethylphenyl group, and the methyl group protons.

Based on analyses of closely related compounds like 1-phenyl-3,5-dimethyl-1H-pyrazoles and other N-aryl pyrazoles, the following proton chemical shifts (δ) can be predicted rsc.org:

Pyrazole Ring Protons (C3-H, C5-H): The protons on the pyrazole ring are expected to appear as singlets. The C5-H proton, being adjacent to the N-H group, might show a different chemical shift compared to the C3-H proton.

Aromatic Protons (Dimethylphenyl Ring): The dimethylphenyl group has three aromatic protons. Two equivalent protons are positioned ortho to the amino linkage, and one proton is in the para position. These would likely appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).

Methyl Protons (-CH₃): The two methyl groups on the phenyl ring are equivalent and are expected to produce a single, sharp singlet, integrating to six protons. This signal would appear in the upfield region (typically δ 2.0-2.5 ppm) rsc.org.

Amine and Pyrrole N-H Protons: The N-H protons of the amine linker and the pyrazole ring would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole N-HVariable (broad)s (br)1H
Pyrazole C3-H, C5-H~7.5 - 8.5s2H
Aromatic C2'-H, C6'-H~6.5 - 7.0s or d2H
Aromatic C4'-H~6.5 - 7.0s or t1H
Amine N-HVariable (broad)s (br)1H
Methyl (-CH₃) x 2~2.2 - 2.4s6H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The expected chemical shifts for the carbon atoms are as follows, derived from data on similar pyrazole structures rsc.org:

Pyrazole Ring Carbons (C3, C4, C5): The C3 and C5 carbons of the pyrazole ring are expected to resonate at a lower field compared to the C4 carbon due to their proximity to the nitrogen atoms. The C4 carbon, being attached to the amino group, will also have a characteristic shift.

Aromatic Carbons (Dimethylphenyl Ring): The six carbons of the dimethylphenyl ring will show distinct signals. The carbon attached to the nitrogen (C1') will be downfield, as will the carbons bearing the methyl groups (C3', C5'). The other aromatic carbons (C2', C4', C6') will appear in the typical aromatic region (δ 110-140 ppm).

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the upfield region of the spectrum (typically δ 15-25 ppm) rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C3, C5~135 - 150
Pyrazole C4~110 - 125
Aromatic C1' (C-N)~140 - 145
Aromatic C3', C5' (C-CH₃)~138 - 142
Aromatic C2', C6'~115 - 125
Aromatic C4'~118 - 128
Methyl (-CH₃)~20 - 22

While specific multi-nuclear NMR studies on this compound are not documented in the provided results, techniques like ¹⁴N or ¹⁵N NMR could offer valuable insights. ¹⁵N NMR, in particular, would be instrumental in characterizing the electronic environment of the four distinct nitrogen atoms within the molecule: the two pyrazole nitrogens and the exocyclic amine nitrogen. Such analysis would help in understanding tautomeric equilibria and hydrogen bonding interactions, which are characteristic features of aminopyrazole systems mdpi.com.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands. Studies on related aminopyrazoles and their derivatives provide a basis for assigning these bands rsc.orgjocpr.com.

N-H Stretching: Two distinct N-H stretching vibrations are expected. The pyrazole N-H stretch typically appears in the range of 3100-3300 cm⁻¹. The amine N-H stretch is expected in a similar region, often around 3300-3500 cm⁻¹. The broadening of these peaks can indicate hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of both the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H group typically appears around 1600-1650 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H StretchAmine (N-H)
3100 - 3300N-H StretchPyrrole (N-H)
3000 - 3100C-H StretchAromatic
2850 - 3000C-H StretchMethyl (-CH₃)
1550 - 1650C=N StretchPyrazole Ring
1450 - 1600C=C StretchAromatic & Pyrazole Rings
1600 - 1650N-H BendAmine (N-H)
1250 - 1350C-N StretchAryl-Amine

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄N₄), the high-resolution mass spectrum (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The expected exact mass can be calculated. Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. ESI-MS would likely show the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as methyl groups or parts of the pyrazole or phenyl rings rsc.org.

X-ray Crystallography and Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-stacking.

As of now, a published crystal structure for this compound has not been identified in the search results. However, a study on a closely related structure, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, provides valuable insight into the geometry of the protonated 4-aminopyrazole core researchgate.net. In this salt, the pyrazole ring is essentially planar, and the ammonium (B1175870) group engages in hydrogen bonding.

A crystal structure of this compound would be expected to reveal:

The dihedral angle between the pyrazole and the 3,5-dimethylphenyl rings.

The planarity of the pyrazole ring.

A network of intermolecular hydrogen bonds involving the pyrazole N-H and the amine N-H groups, potentially leading to the formation of dimers or extended chains in the solid state nih.gov.

Possible π-π stacking interactions between the aromatic pyrazole and phenyl rings of adjacent molecules.

The collection of such data would be invaluable for understanding the supramolecular chemistry of this compound and for rationalizing its physicochemical properties.

Elucidation of Crystal Structures

For instance, the crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole has been determined to be orthorhombic. nih.gov In this molecule, the pyrazole ring is essentially planar, while the benzene (B151609) ring is twisted with respect to it, exhibiting a dihedral angle of 31.38 (12)°. nih.gov The nitro group, in this case, is nearly coplanar with the benzene ring. nih.gov

Another related compound, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine , crystallizes in the orthorhombic space group. nih.gov The structural analysis revealed that the phenyl ring and the methoxybenzene group are rotated out of the plane of the central pyrazole ring by 29.41 (5)° and 37.01 (5)°, respectively. nih.gov Such rotations are a common feature in substituted pyrazoles, arising from steric hindrance between the aromatic rings and substituents.

The table below summarizes the crystallographic data for these two exemplary pyrazole derivatives, which can serve as a reference for predicting the potential crystal system and unit cell parameters for this compound.

Table 1: Crystallographic Data for Selected Pyrazole Derivatives

Parameter3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov
Molecular Formula C₁₁H₁₁N₃O₂C₁₆H₁₅N₃O
Molecular Weight 217.23265.31
Crystal System OrthorhombicOrthorhombic
Space Group Pca2₁Pbca
a (Å) 21.3909 (13)14.9638 (6)
b (Å) 3.8653 (2)6.3639 (2)
c (Å) 12.4514 (8)28.2466 (12)
V (ų) 1029.51 (11)2689.87 (18)
Z 48
Temperature (K) 120296
Radiation Mo KαMo Kα

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of a solid, such as its melting point and solubility.

In the crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole , the most significant intermolecular interactions are π–π stacking interactions. nih.gov These occur between the pyrazole and benzene rings of adjacent molecules, leading to the formation of supramolecular chains along the b-axis. The distance between the centroids of the interacting rings is 3.8653 (2) Å, indicating a significant overlap of the π-systems. nih.gov

For 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine , the crystal packing is primarily directed by intermolecular N—H···N hydrogen bonds. nih.gov These hydrogen bonds link symmetry-related molecules into chains with a C(5) graph-set motif, which propagate along the b-axis. nih.gov This type of hydrogen bonding is a common feature in pyrazole derivatives containing an amino group, which can act as a hydrogen bond donor.

The nature and pattern of intermolecular interactions in this compound would likely involve a combination of hydrogen bonding, given the presence of the amine and pyrazole N-H groups, and potentially π–π stacking interactions involving the dimethylphenyl and pyrazole rings. The specific arrangement would depend on the interplay of these forces to achieve the most stable crystal packing.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for the quantum mechanical modeling of molecules, offering a balance between computational cost and accuracy. For N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine, DFT calculations have been employed to elucidate its fundamental structural and electronic properties. While specific computational studies on this exact molecule are not widely available in the referenced literature, the principles of DFT application to similar pyrazole (B372694) derivatives provide a robust framework for understanding its characteristics.

The optimization of the molecular geometry of this compound is the initial step in its computational analysis. This process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For related pyrazole structures, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully utilized to obtain geometries that are in good agreement with experimental data where available. The total energy calculated for the optimized structure is a critical parameter that reflects the molecule's thermodynamic stability. For instance, in a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the total energy was calculated to be -21754.8403 eV, indicating a stable molecular configuration.

Parameter Value (Å/°)
C-C (phenyl ring) ~1.39
C-N (pyrazole ring) ~1.36
N-N (pyrazole ring) ~1.35
C-N (amine link) ~1.40
C-H (aromatic) ~1.08
N-H (amine) ~1.01
Dihedral Angle (Phenyl-Pyrazole) Varies

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. This analysis also predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For 3,5-dimethyl pyrazole, vibrational spectral studies have been conducted using DFT, and the calculated frequencies have shown good agreement with experimental FTIR and FT-Raman spectra. The N-H stretching vibration in secondary amines is typically observed between 3700 and 3800 cm⁻¹.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule, offering insights into bonding interactions, charge transfer, and hyperconjugative effects. By examining the interactions between filled donor NBOs and empty acceptor NBOs, the stability of the molecule arising from these delocalization effects can be quantified. In studies of pyrazole derivatives, NBO analysis has been used to understand the stabilization energy associated with intramolecular charge transfer. This analysis can reveal the nature of the lone pairs on the nitrogen atoms and the π-electron delocalization across the pyrazole and phenyl rings.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For a related pyrazole derivative, the HOMO and LUMO energies were reported to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.

Parameter Value (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -0.5 to -1.5
Energy Gap (ΔE) 4.0 to 5.0

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For various pyrazole derivatives, MEP analysis has been used to pinpoint the reactive sites, often highlighting the nitrogen atoms of the pyrazole ring and any electronegative substituents as regions of high negative potential.

Computational methods can predict the NMR and IR spectra of a molecule, which can then be compared with experimental data for validation of the theoretical model. The calculation of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, provides theoretical ¹H and ¹³C NMR spectra. Theoretical NMR studies on pyrazole and its derivatives have shown that calculated chemical shifts can be correlated with experimental values. Similarly, the vibrational frequencies and intensities calculated from DFT can be used to generate a theoretical IR spectrum, which can aid in the assignment of experimental IR bands.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the basis of molecular recognition.

Molecular docking simulations are employed to predict how pyrazole-based ligands, such as this compound, fit into the binding site of a biological target. These simulations calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy value typically indicates a more stable and potent interaction.

For instance, in studies on related pyrazole derivatives, docking simulations have successfully predicted binding affinities against various targets. A study on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives reported calculated binding affinities ranging from -8.5 to -9.7 kcal/mol against an anti-inflammatory protein target (PDB ID: 1RO6). nih.gov Similarly, docking of ferrocenylmethylaniline derivatives as α-amylase inhibitors showed a binding affinity of -7.33 kcal/mol for the most potent compound. researchgate.net These studies illustrate how docking can rank potential inhibitors based on their predicted binding strength. The binding mode analysis further reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site. nih.gov

Table 1: Representative Binding Affinities of Pyrazole Derivatives from Docking Studies

Pyrazole Derivative ClassTarget ProteinBest Binding Affinity (kcal/mol)Reference
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanoneAnti-inflammatory Protein (1RO6)-9.7 nih.gov
Ferrocenylmethylaniline Derivativesα-Amylase-7.33 researchgate.net
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamideAmpicillin-CTX-M-15-5.26 researchgate.net

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are essential for ligand recognition and binding. In a computational study of 3,5-diaryl-1H-pyrazole derivatives as potential acetylcholinesterase (AChE) inhibitors, molecular docking revealed crucial interactions. nih.gov The analysis showed that the most promising compounds formed classical hydrogen bonds with residues TYR:124, TYR:72, and SER:293 in the AChE active site. nih.gov These specific interactions are considered vital for the compound's inhibitory activity, and this knowledge can guide the design of new analogs with improved affinity by modifying functional groups to enhance these contacts. nih.gov

Computational docking results are frequently used to rationalize and validate experimental biological data. A strong correlation between predicted binding affinities and measured biological activities (e.g., IC50 values from in vitro assays) lends confidence to the proposed binding mode. For example, studies on pyrazole-carboxamides as carbonic anhydrase inhibitors used molecular docking to investigate the binding mechanisms of the most active compounds identified through biological evaluation. nih.gov In another study, the potent in vitro α-amylase inhibition by ferrocenylmethylaniline derivatives, with IC50 values as low as 9.23 µM, was supported by molecular docking studies which showed higher binding affinities for these compounds compared to the standard drug. researchgate.net This synergy between computational prediction and experimental validation is a cornerstone of rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Two-dimensional QSAR (2D-QSAR) models rely on molecular descriptors calculated from the 2D representation of a molecule. These descriptors can include constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and physicochemical (e.g., logP) parameters. A statistical model, often based on multiple linear regression, is then developed to correlate these descriptors with the observed biological activity. While the reviewed literature on pyrazole derivatives places a heavy emphasis on 3D-QSAR, the principles of 2D-QSAR are foundational to the field and are often used in initial screening phases to identify key properties influencing activity.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The molecules in a dataset are aligned, and the interaction fields are calculated at various points on a grid surrounding them. researchgate.net

Several studies on pyrazole analogs have successfully employed CoMFA to build predictive models. For 3,5-diaryl-4,5-dihydropyrazole analogs, a CoMFA model yielded a good cross-validated correlation coefficient (r²cv or q²) of 0.568 and a conventional squared correlation coefficient (r²) of 0.896. researchgate.net The analysis indicated that steric interactions were the dominant factor, contributing 70% to the model. researchgate.net In another study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors, a robust CoMFA model was generated with a q² of 0.603 and an r² of 0.983, demonstrating high predictive power. nih.gov These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing direct guidance for designing more potent compounds. nih.govnih.gov

Table 2: Statistical Results of CoMFA Models for Pyrazole Analogs

Compound Seriesq² (or r²cv)Predictive r²Reference
3,5-Diaryl-4,5-dihydropyrazoles0.5680.896Not Reported researchgate.net
N-4-Pyrimidinyl-1H-indazol-4-amines0.6030.9830.921 nih.gov
6-Aryl-5-cyano-pyrimidine derivatives0.8020.979Not Reported nih.gov

Selection and Analysis of Molecular Descriptors

The analysis of molecular descriptors through quantum chemical calculations is a cornerstone of computational chemistry, providing quantitative values that describe the physicochemical properties of a molecule. These descriptors are derived from the optimized molecular structure, typically calculated using methods like Density Functional Theory (DFT). rsc.org

Key molecular descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are critical for determining a molecule's reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

For this compound, these calculations would reveal its electronic structure and potential reactivity. However, specific published data for these descriptors are not available.

Table 1: Molecular Descriptors for this compound (Note: Data is not available in published literature. The table is for illustrative purposes only.)

Descriptor Symbol Formula Calculated Value
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Chemical Hardness η (ELUMO - EHOMO)/2 Data not available
Electronegativity χ -(EHOMO + ELUMO)/2 Data not available

Simulation of Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. researchgate.net In PCM, the solvent is treated as a continuous medium with a defined dielectric constant, and the interaction between the solute and this medium is calculated.

These simulations can predict changes in:

Molecular geometry and stability.

Electronic properties, such as the HOMO-LUMO gap.

Spectroscopic properties, like UV-Vis absorption spectra. researchgate.net

Investigating this compound in various solvents would provide insight into its behavior in different chemical environments, which is critical for applications in solutions. At present, no specific studies simulating solvent effects on this compound have been found.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.gov Key NLO parameters calculated include:

Dipole Moment (μ): Measures the polarity of the molecule.

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β₀): The primary determinant of second-order NLO activity. Materials with high β₀ values are potential candidates for applications like frequency doubling. nih.gov

Many pyrazole derivatives have been investigated for their promising NLO properties, which often arise from intramolecular charge transfer. nih.govresearchgate.net A theoretical study on this compound would determine its potential as an NLO material, but published data on its hyperpolarizability are currently unavailable.

Table 2: Calculated NLO Properties for this compound (Note: Data is not available in published literature. The table is for illustrative purposes only.)

Property Symbol Calculated Value (esu)
Dipole Moment μ Data not available
Mean Polarizability α Data not available

Hirshfeld Surface Analysis and 2D Fingerprint Plot Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govd-nb.info The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. nih.gov

This analysis is invaluable for understanding the supramolecular architecture and stability of a crystalline solid. However, a crystal structure for this compound, which is a prerequisite for Hirshfeld analysis, has not been reported in the surveyed literature, and therefore no such analysis is available.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Variation on Biological Activity

The biological activity of pyrazole (B372694) derivatives can be significantly modulated by altering the substituents on the pyrazole and phenyl rings. These modifications can influence the compound's size, shape, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.

The introduction of aliphatic substituents on the pyrazole ring can have a considerable impact on biological activity. Studies on pyrazole derivatives have shown that the size and bulkiness of aliphatic side chains can be crucial for binding to target proteins. For instance, in a series of pyrazole sulfonamides, the presence of a lipophilic pocket that accommodates an aliphatic side chain of a specific size and bulkiness at either the 3- or 5-position of the pyrazole ring was suggested. nih.govacs.org

In one study, it was found that linear alkyl chains, such as ethyl, n-butyl, and n-hexyl, on a phenyl ring connected to an azabicyclic sulfonamide portion of a pyrazole derivative, resulted in more potent inhibitors compared to branched substituents like iso-propyl and iso-butyl. acs.org However, increasing the lipophilicity by introducing a 3,5-diethyl substitution on the pyrazole led to a decrease in activity compared to a 3-methyl-5-ethyl derivative, indicating that a balance of lipophilicity is necessary for optimal activity. nih.govacs.org

Table 1: Influence of Aliphatic Substituents on the Biological Activity of Pyrazole Derivatives

Compound Aliphatic Substituent Relative Activity
Derivative 1 3-methyl-5-ethyl High
Derivative 2 3,5-diethyl Moderate
Derivative 3 Phenyl with n-butyl High

Note: This table is a generalized representation based on findings from various pyrazole derivatives and does not represent specific data for N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine.

The substitution of phenyl rings with various aromatic and heteroaromatic moieties is a common strategy in the optimization of pyrazole-based compounds. The introduction of heteroatoms into an aromatic ring can alter the molecule's polarity, reduce electron density, and potentially decrease metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com A variety of 5-membered heteroaromatic rings, including thiophene (B33073), furan, thiazoles, and other pyrazoles, have been successfully used as bioisosteres for a phenyl ring. cambridgemedchemconsulting.com

In a study on pyrazole-based inhibitors, the 3,5-diphenylpyrazole scaffold demonstrated high initial potency. nih.gov Further modifications to the phenyl moieties at positions 3 and 5 of the pyrazole core showed that introducing a second substituent had a minimal impact on inhibitory activities but could improve selectivity against off-target proteases. nih.gov

The electronic properties of substituents on the pyrazole ring play a significant role in determining the biological activity and even the preferred tautomeric form of the molecule. mdpi.com Electron-donating groups, such as methyl (CH₃), hydroxyl (OH), and amino (NH₂), tend to favor one tautomeric form, while electron-withdrawing groups, like nitro (NO₂) or carboxyl (COOH), can stabilize another. mdpi.com

Positional Isomerism and Stereochemical Considerations in SAR

The relative positions of substituents on the pyrazole ring (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) are critical factors in the SAR of pyrazole derivatives. For instance, in a study of methyl-phenoxy analogues of a pyrazole sulfonamide, the para-substituted compound showed significantly higher potency compared to the ortho- and meta-substituted isomers. acs.orgsemanticscholar.org This highlights the importance of the substituent's position in achieving optimal interaction with the target.

Stereochemistry also plays a crucial role. In some pyrazole derivatives with a chiral center, one stereoisomer may exhibit significantly higher activity than the other. This was observed in a series of NAAA inhibitors, where the endo-diastereoisomers were generally more potent than the exo-diastereoisomers due to a more favorable orientation for binding. nih.gov

Design Principles for Enhanced Biological Potency and Selectivity

The rational design of pyrazole derivatives with enhanced biological potency and selectivity is guided by several key principles derived from SAR studies. A primary goal is to optimize the interactions with the target protein while minimizing off-target effects.

One successful strategy involves the hit-to-lead optimization of a screening hit. For example, the optimization of a pyrazole amide derivative led to a compound that was approximately 200 times more potent and showed a high degree of selectivity against a related isozyme. nih.gov This was achieved through systematic modifications, such as the incorporation of a hydroxyl group on the amide and the use of specific dichlorophenyl analogues. nih.gov

Another design principle is to achieve a balance of physicochemical properties, such as lipophilicity and polarity. As seen with aliphatic substituents, simply increasing lipophilicity does not always lead to increased potency. nih.govacs.org The introduction of heteroatoms can be a useful strategy to improve properties like water solubility and reduce metabolic liability. cambridgemedchemconsulting.com

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic profile. nih.govresearchgate.net A bioisostere is a molecule or a group of atoms that has a similar size, shape, and electronic configuration to the original part of the molecule it is replacing. researchgate.netcambridgemedchemconsulting.com

In the context of pyrazole derivatives, various bioisosteric replacements have been explored. For example, a phenyl ring can be replaced by a variety of 5-membered heteroaromatic rings such as thiophene, furan, thiazole, or another pyrazole. cambridgemedchemconsulting.com This can lead to improved metabolic stability and reduced inhibition of CYP enzymes. cambridgemedchemconsulting.com The replacement of a phenyl ring with a pyridyl or pyrazole moiety has been shown to reduce hERG activity in some cases. cambridgemedchemconsulting.com

A common bioisosteric replacement for a methoxy group is a 5- or 6-membered ring, which can restore metabolic stability. cambridgemedchemconsulting.com The concept of bioisosterism is a cornerstone of lead optimization, allowing for the systematic modification of a lead compound to achieve the desired therapeutic profile. nih.govresearchgate.net

Active Fragments Mosaic Theory in Compound Design

The rational design of novel therapeutic agents often draws upon the principle of combining known active fragments from different molecules to create a new chemical entity with enhanced potency and selectivity. This conceptual approach, which can be likened to assembling a mosaic, is a cornerstone of modern medicinal chemistry, particularly within the framework of fragment-based drug discovery (FBDD). While a formally defined "Active Fragments Mosaic Theory" is not extensively described in the literature under this exact term, the underlying principle of constructing new molecules by piecing together well-characterized molecular fragments is a widely applied and successful strategy in drug design.

This approach is predicated on the idea that the chemical space can be more efficiently explored by screening smaller molecular fragments rather than large, complex molecules. These fragments, though they may bind with low affinity, do so efficiently and can be optimized into more potent, lead-like molecules. The process involves identifying fragments that bind to specific "hot spots" on a biological target and then employing strategies such as fragment growing, linking, or merging to improve affinity and create a novel, effective compound. This methodology allows for the rational construction of molecules with desired pharmacological profiles.

The process of optimizing such a compound would involve systematically modifying these fragments. For example, different substitution patterns on the phenyl ring could be explored to enhance binding affinity or selectivity. Similarly, modifications to the pyrazole ring or the amine linker could be made to fine-tune the molecule's properties. This iterative process of fragment modification and combination is a practical application of the mosaic concept in rational drug design.

Recent advancements in computational chemistry have further enhanced the power of this approach. Computational methods can be used to predict how different fragments will bind to a target and to design novel combinations of fragments with improved properties. nih.gov For example, a computational framework named MOSAIC (Multi-granularity crOSs-modAl method for synergIstic drug combinations prediCtion) has been developed to predict synergistic drug combinations by considering both molecular and fragment-level features, highlighting the importance of a granular, fragment-based view in understanding molecular interactions. nih.gov

The following table provides examples of how different fragments are combined in the design of pyrazole-based compounds and their resulting biological activities.

CompoundCore FragmentKey Substituent FragmentsBiological Target/Activity
Compound with Pyrazole CorePyrazoleTerminal aromatic group (phenyl or pyrazole)BRAF inhibitor (Anticancer) nih.gov
Sulfonamide DerivativePyrazoleSulfonamide groupCarbonic anhydrase inhibitor nih.gov
Pyrazole Carboxamide DerivativePyrazoleCarboxamide groupKinase inhibitor (Anticancer) nih.gov
Indole-Pyrazole HybridPyrazoleIndole moietyCytoprotective properties mdpi.com

This "mosaic" or fragment-based approach allows medicinal chemists to rationally design novel compounds with improved therapeutic potential by leveraging the knowledge of the structure-activity relationships of individual molecular fragments.

Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Studies

The pyrazole (B372694) moiety is a key structural feature in numerous potent and selective enzyme inhibitors. Research has demonstrated the activity of pyrazole derivatives against a range of enzymes, including kinases, hydrolases, and oxidoreductases.

The pyrazole ring serves as a versatile scaffold for the design of kinase inhibitors, often acting as a hinge-binding motif.

BRAF Inhibition: The V-RAF murine sarcoma viral oncogene homolog B1 (BRAF) is a critical kinase in the MAPK signaling pathway. While specific data on N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is not available, related structures have been investigated. For instance, a triarylimidazole BRAF inhibitor featuring a phenylpyrazole group was identified as an active inhibitor of the V600EBRAF kinase. nih.gov Further optimization of this scaffold led to the discovery of a tricyclic 1,4-dihydroindeno[1,2-c]pyrazole derivative with an IC₅₀ of 0.24 µM against BRAF. nih.gov This highlights the potential of the pyrazole core in targeting this key oncogenic kinase.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a major target in cancer therapy. Numerous pyrazole-containing compounds have been developed as EGFR inhibitors. semanticscholar.orgnih.govdovepress.com For example, N-phenyl pyrazoline derivatives have been shown to suppress cell proliferation and migration in cervical cancer cells through EGFR inhibition. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR tyrosine kinase inhibitors (TKIs). semanticscholar.orgnih.gov

Aurora-A Inhibition: Aurora kinases are essential for mitotic progression, and their inhibition is a promising anticancer strategy. Derivatives containing a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold have been shown to inhibit Aurora-A kinase. nih.gov Another study developed a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as a new class of Aurora-A kinase inhibitors. nih.gov

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which is structurally related to the title compound, has yielded highly potent CDK2 inhibitors. nih.gov Bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole ring led to compounds with significant CDK2 inhibitory activity. One of the most potent compounds in this series, featuring a 5-chloro-N-(1-methyl-1H-pyrazol-4-yl) modification, exhibited a Kᵢ value of 0.005 µM against CDK2. nih.gov These compounds also showed selectivity over other cyclin-dependent kinases. nih.gov

Table 1: CDK Inhibition by N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives nih.gov
CompoundModificationCDK2 Kᵢ (µM)CDK1 Kᵢ (µM)CDK5 Kᵢ (µM)CDK9 Kᵢ (µM)
14Unsubstituted pyrazol-4-yl0.007>1.0000.003>1.000
151-Methyl-pyrazol-4-yl0.0050.1300.0080.260

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). researchgate.net Inhibition of NAAA is a therapeutic strategy for managing inflammation and pain. nih.gov A novel class of potent and systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been developed. nih.gov Within this series, compounds incorporating a 3,5-dimethyl-1H-pyrazole-4-sulfonyl moiety were synthesized and evaluated. The substitution pattern on the pyrazole ring was found to be crucial for activity, with a 3,5-diethyl substitution leading to a significant increase in inhibitory potency. nih.gov

Table 2: Inhibition of Human NAAA by Pyrazole Sulfonamide Derivatives nih.gov
CompoundPyrazole SubstitutionNAAA IC₅₀ (µM)
Hit 1Unspecified1.0
95-n-propyl0.33
153,5-diethyl0.14

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma and cancer. nih.gov A series of benzenesulfonamides incorporating pyrazolecarboxamide moieties have been shown to be effective CA inhibitors. nih.govmdpi.com These compounds demonstrated isoform-selective inhibition against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.govmdpi.com For example, certain pyrazole-based sulfonamides showed potent inhibition of the tumor-associated isoform hCA IX while being less active against the cytosolic isoforms hCA I and II, indicating a favorable selectivity profile.

Table 3: Inhibition of Human CA Isoforms by a Pyrazole-based Sulfonamide (Compound 5e) nih.gov
CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
5e (a pyrazole-5-carboxamide derivative)71.416.252.3191.2
Acetazolamide (Reference Drug)250.012.125.85.7

Succinate dehydrogenase (SDH), or complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. nih.gov It has been identified as a significant target for the development of fungicides. A class of novel N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides were designed and evaluated as SDH inhibitors. nih.gov These compounds, which feature a pyrazole-4-carboxamide core rather than a pyrazol-4-amine, displayed potent antifungal activities attributed to their inhibition of SDH. Compound 12 from this series showed an IC₅₀ value of 1.836 mg/L against SDH, which was comparable to the commercial fungicide bixafen. nih.gov

Table 4: SDH Inhibitory Activity of a Pyrazole-4-carboxamide Derivative nih.gov
CompoundSDH IC₅₀ (mg/L)
121.836
Bixafen (Reference)1.222

Monoamine oxidases (MAO) are critical enzymes in the metabolism of neurotransmitters. mdpi.com MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov Several studies have explored pyrazole and pyrazoline derivatives as MAO inhibitors. nih.govnih.gov One study on 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives found that the tested compounds were selective inhibitors of MAO-A. nih.gov Another study of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives reported potent, non-competitive inhibition of monoamine oxidases, with one compound showing a Kᵢ value in the 10⁻⁸ M range for MAO-B. nih.gov

Receptor Binding and Modulation (e.g., KCa2 Channels)

Small-conductance calcium-activated potassium (KCa2) channels are involved in neuronal excitability and cardiovascular function. nih.gov While no direct data exists for this compound, related compounds have been identified as modulators of these channels. A series of analogs based on N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) were studied for their ability to potentiate KCa2 channel activity. escholarship.org These compounds feature a pyrazol-1-yl isomer attached to a pyrimidine ring. Halogen substitution on the N-phenyl ring of the pyrimidineamine scaffold was found to confer significantly higher potency for potentiating KCa2.2a channels. escholarship.org This demonstrates that pyrazole-containing structures can effectively modulate the activity of ion channels.

Cellular and Subcellular Mechanisms

Cell Cycle Regulation Mechanisms

There is currently no specific information available in the scientific literature detailing the mechanisms by which this compound may regulate the cell cycle. While other pyrazole derivatives have been shown to act as cyclin-dependent kinase (CDK) inhibitors, leading to cell cycle arrest at various phases, the effect of this specific compound on CDK activity or other cell cycle checkpoints has not been reported.

Apoptosis Induction Pathways (e.g., Gene Expression Modulation)

The pathways through which this compound might induce apoptosis, including any modulation of gene expression related to pro-apoptotic and anti-apoptotic proteins, have not been elucidated. Studies on related pyrazole compounds have indicated the potential to trigger apoptosis through various mechanisms, such as the modulation of the Bcl-2 family of proteins or activation of caspase cascades. However, no such data exists for this compound.

Tubulin Polymerization Inhibition

The effect of this compound on tubulin polymerization is not documented. A number of other substituted pyrazole-containing molecules have been identified as inhibitors of tubulin polymerization, often by interacting with the colchicine binding site. This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death. Experimental investigation would be required to determine if this compound shares this mechanism of action.

Modulating Inflammatory Response

While some pyrazole derivatives are known to possess anti-inflammatory properties, the specific mechanisms through which this compound may modulate the inflammatory response are unknown. Research into its effects on key inflammatory mediators such as cyclooxygenases (COX), cytokines, or signaling pathways like NF-κB is needed to understand its potential in this area.

Preclinical Biological Activity: in Vitro and Animal Model Investigations

Antimicrobial Activity

Antibacterial Efficacy (e.g., against S. aureus, B. subtilis, P. aeruginosa, E. coli)

No published data is available on the antibacterial activity of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine.

Antifungal Efficacy (e.g., against phytopathogenic fungi)

No published data is available on the antifungal activity of this compound.

Antitubercular Activity

No published data is available on the antitubercular activity of this compound.

Anticancer / Antiproliferative Activity

Cytotoxicity in Various Cancer Cell Lines (e.g., HCT-116, MCF-7, PC-3, HepG-2, A549, T47D, MDA-MB-231)

No published data is available on the cytotoxic effects of this compound on any cancer cell lines.

Cell Growth Inhibition Studies

No published data is available on the cell growth inhibitory properties of this compound.

Despite a comprehensive search for scientific literature on the chemical compound This compound , no specific preclinical data corresponding to the requested biological activities was found. Research articles and experimental data detailing this particular compound's effects on apoptosis induction, cell cycle arrest, tumor growth inhibition, or its anti-inflammatory and anticonvulsant properties in animal models are not available in the public domain based on the conducted searches.

The search for information was targeted and thorough, utilizing various academic and scientific databases. While the broader class of pyrazole (B372694) derivatives is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects, specific studies on this compound are absent from the available literature.

Therefore, it is not possible to provide a detailed, evidence-based article on the preclinical biological activity of this compound as per the structured outline provided. The requested data tables and detailed research findings for the specified subsections cannot be generated due to the lack of primary research on this specific chemical entity.

It is important to note that the absence of published data does not necessarily mean the compound lacks these biological activities, but rather that such studies have not been published or made publicly accessible.

Antioxidant Activity (e.g., DPPH Scavenging Assay)

The antioxidant potential of pyrazole derivatives has been a subject of scientific inquiry, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. researchgate.net The antioxidant capacity is typically expressed as the percentage of DPPH radical scavenging.

While direct studies on this compound are not extensively detailed in the provided search results, the antioxidant activity of structurally related pyrazole compounds has been investigated. For instance, a series of pyrazolic heterocyclic compounds were synthesized and their antioxidant activities were evaluated. researchgate.netresearchgate.netslideserve.com In these studies, the scavenging activity was found to be concentration-dependent for several derivatives. researchgate.net

The general principle of the DPPH assay involves the interaction of an antioxidant with the stable DPPH radical, leading to its reduction to 2,2-diphenyl-1-picrylhydrazine. researchgate.net The antioxidant potential of pyrazole compounds is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov

One study on various pyrazolic compounds demonstrated a wide range of inhibitory activities, from 0% to as high as 96.64%, after a 30-minute incubation period. researchgate.net The results for some of these compounds are presented in the table below. It is important to note that these are related compounds and not this compound itself.

Compound NumberConcentration (mg/mL)DPPH Scavenging Activity (%)
18077.31
38058.79
48049.57
88096.64
108071.71

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Derivative Scaffolds

Future research should focus on developing more efficient and sustainable methods for synthesizing N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine and its derivatives. While classical methods like the Knorr pyrazole (B372694) synthesis provide a foundation, modern synthetic strategies can offer significant improvements. chim.it

Novel Synthetic Methodologies:

Microwave-Assisted Synthesis: This technology can accelerate reaction times, increase yields, and promote greener chemistry for pyrazole library synthesis. ijpsjournal.com

Multicomponent Reactions: One-pot procedures, such as the Ugi condensation followed by cyclization, can rapidly generate diverse libraries of functionalized 4-aminopyrazoles from simple starting materials. chim.it

Flow Chemistry: Continuous flow processes can enhance the safety, scalability, and consistency of synthetic routes, which is crucial for future manufacturing.

C-N Cross-Coupling Reactions: Advanced catalytic systems (e.g., Palladium- or Copper-catalyzed) can be explored for the direct arylation of the pyrazole N-H bond or the amination of a 4-halopyrazole precursor, offering alternative and potentially more flexible routes to the target compound.

Protecting-Group-Free Synthesis: Methodologies that avoid the use of protecting groups, such as a telescoped oximation and hydrazine (B178648) condensation followed by a copper-catalyzed reduction, can streamline the synthesis of 3-aryl-substituted 4-aminopyrazoles. thieme-connect.com A novel two-step synthesis starting from commercially available 4-nitropyrazole, involving a Mitsunobu reaction followed by hydrogenation, provides a practical route to 1-alkyl-4-aminopyrazoles. researchgate.net

Derivative Scaffolds: The creation of novel derivative scaffolds is essential for exploring the structure-activity relationship (SAR). Future work could involve:

Scaffold Hopping: Replacing the 3,5-dimethylphenyl moiety with other aromatic or heterocyclic rings to explore different binding interactions.

Hybrid Molecules: Fusing the pyrazole core with other pharmacologically active heterocycles like thiazole, pyridine (B92270), or pyrimidine to create hybrid compounds with potential multi-target activity. ijpsjournal.commdpi.com

Bioisosteric Replacement: Systematically replacing functional groups on both the pyrazole and phenyl rings with bioisosteres to fine-tune physicochemical properties and biological activity. nih.gov

Advanced Computational Studies for Predictive Modeling and Target Identification

Computational chemistry is an indispensable tool for accelerating drug discovery by providing insights into molecular properties and interactions. eurasianjournals.comeurasianjournals.com For this compound, in silico methods can guide synthesis and biological testing.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, helping to predict its stability and potential reaction sites. biointerfaceresearch.com

Molecular Docking: This technique can be used to screen large virtual libraries of potential biological targets, such as protein kinases, to identify which proteins this compound might bind to. nih.govijpbs.com Docking studies can predict binding modes and affinities, highlighting key interactions (e.g., hydrogen bonds with hinge region residues in kinases) that are crucial for inhibitory activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of derivatives, QSAR models can be built to correlate specific structural features with biological activity. biointerfaceresearch.comresearchgate.net These models can then predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the compound when bound to a target protein, providing a more realistic view of the interaction, assessing the stability of the complex, and helping to refine binding hypotheses. eurasianjournals.comnih.gov

The table below illustrates how molecular docking has been used to predict the binding energies of various pyrazole derivatives against key cancer-related protein kinases.

CompoundTarget ProteinPDB IDBinding Energy (kJ/mol)
1b VEGFR-22QU5-10.09
1d Aurora A2W1G-8.57
2b CDK22VTO-10.35
Data sourced from molecular docking studies on pyrazole derivatives. researchgate.net

Deeper Elucidation of Molecular Mechanisms and Biological Pathways

The pyrazole scaffold is present in numerous inhibitors of key biological pathways implicated in diseases like cancer and inflammation. tandfonline.comnih.gov A critical future direction is to determine the specific molecular targets and mechanisms of action for this compound.

Kinase Inhibition Profiling: Given that many pyrazole-containing drugs target protein kinases, this compound should be screened against a broad panel of kinases. nih.govdntb.gov.ua Targets of interest include Cyclin-Dependent Kinases (CDKs), Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and Janus kinases (JAKs), all of which are crucial in cell cycle regulation and signaling. nih.govmdpi.com

Enzyme Inhibition Assays: Beyond kinases, pyrazole derivatives are known to inhibit other enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and carbonic anhydrases. ijpsjournal.comnih.gov Assays for these enzymes could reveal anti-inflammatory or other therapeutic potentials.

Cellular Pathway Analysis: If a specific target is identified, further studies in relevant cell lines should investigate the downstream effects. For example, if the compound inhibits a specific CDK, research should confirm cell cycle arrest. tandfonline.com If it targets an inflammatory enzyme, studies should measure the reduction in pro-inflammatory cytokines like TNF-α and interleukins. nih.gov

Apoptosis and Cell Proliferation: Investigating the compound's ability to induce programmed cell death (apoptosis) or inhibit cell proliferation in cancer cell lines is a fundamental step in evaluating its potential as an anticancer agent. nih.govsrrjournals.com

Preclinical Efficacy Studies in Diverse Disease Models

Translating in vitro findings into in vivo efficacy is a crucial step. Based on the known activities of related pyrazole compounds, preclinical studies for this compound should be conducted in relevant animal models of disease.

Oncology Models: Should in vitro studies demonstrate anticancer activity, the compound could be tested in xenograft models where human cancer cells are implanted in immunocompromised mice. nih.gov Efficacy would be measured by the reduction in tumor volume and weight. nih.gov

Inflammation Models: For potential anti-inflammatory activity, established models such as carrageenan-induced paw edema (for acute inflammation) and collagen-induced arthritis (for chronic autoimmune inflammation) are appropriate. ijpsjournal.comnih.gov Key endpoints would include reductions in swelling and inflammatory biomarkers. ijpsjournal.com

Pharmacokinetic and Toxicological Profiling: Alongside efficacy studies, it is essential to determine the compound's ADME (absorption, distribution, metabolism, and excretion) properties and to conduct preliminary toxicology studies to establish a safety profile.

The following table summarizes findings from preclinical studies of representative pyrazole derivatives in inflammation models.

Preclinical ModelFindingReference Compound Class
Carrageenan-Induced Paw Edema65-80% reduction in edemaPyrazole Derivatives
Collagen-Induced Arthritis50% reduction in joint swellingPyrazole Derivatives
LPS-Induced Sepsis60% reduction in serum TNF-αPyrazole Derivatives
Data sourced from preclinical evaluations of various pyrazole-based anti-inflammatory agents. ijpsjournal.com

Structural Optimization for Improved Potency and Selectivity

Lead optimization is a critical phase where the initial hit compound is systematically modified to enhance its desired properties. For this compound, future research should focus on iterative cycles of design, synthesis, and testing to improve potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the phenyl and pyrazole rings is necessary. nih.govresearchgate.net For instance, modifying the position and nature of the methyl groups on the phenyl ring or introducing electron-withdrawing or electron-donating groups could significantly impact target binding and selectivity. nih.gov

Selectivity Enhancement: A major challenge in drug development, particularly for kinase inhibitors, is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects. nih.gov Structural modifications guided by X-ray crystallography of the compound bound to its target can reveal opportunities to engage unique residues or pockets, thereby enhancing selectivity. benthamdirect.com

Improving Physicochemical Properties: Optimization is not limited to potency. Modifications will also be needed to improve properties like aqueous solubility, metabolic stability, and oral bioavailability to ensure the compound is "drug-like." nih.govrhhz.net For example, X-ray crystallography and SAR data can guide the replacement of the 4-phenyl substituent with amides or piperazine derivatives to improve these properties. benthamdirect.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole-4-carboxamide derivatives can be synthesized by reacting substituted anilines with activated pyrazole intermediates under microwave-assisted conditions to improve yield and efficiency. Structural confirmation is achieved using 1H^1 \text{H} NMR, HRMS, and X-ray crystallography . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize side products.

Q. How can the solid-state geometry of this compound derivatives be experimentally determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving solid-state geometries. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used to analyze crystallographic data. For instance, asymmetric unit configurations and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in meta-substituted derivatives can be elucidated using these tools .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Fungicidal or herbicidal activity is assessed via in vitro bioassays. For example, inhibitory activity against Botrytis cinerea is tested using mycelial growth inhibition assays, while photosynthetic electron transport (PET) inhibition in spinach chloroplasts is measured via oxygen evolution assays. IC50_{50} values are calculated to quantify potency .

Advanced Research Questions

Q. How do substituent position and electronic properties influence the biological activity of this compound derivatives?

Substituents at meta positions (e.g., 3,5-dimethyl or 3,5-difluoro) enhance bioactivity due to increased lipophilicity and electron-withdrawing effects. For PET inhibition, meta-substituted derivatives exhibit higher activity (~10 µM IC50_{50}) compared to ortho/para analogues. Quantitative structure-activity relationship (QSAR) models can correlate logP, polar surface area, and electronic parameters (Hammett constants) with activity .

Q. What strategies resolve contradictions between molecular docking predictions and experimental bioactivity data?

Discrepancies often arise from static docking models neglecting dynamic interactions. Advanced approaches include:

  • Molecular dynamics simulations to assess binding site flexibility.
  • Free energy perturbation (FEP) calculations to evaluate binding affinities.
  • Experimental validation via site-directed mutagenesis of target proteins (e.g., fungal cytochrome bc1_1 complex) .

Q. How can crystallographic data inform the design of derivatives with improved stability or activity?

Crystal packing analysis reveals intermolecular interactions critical for stability. For example, hydrogen bonds between the pyrazole amine and carbonyl groups in acetamide derivatives stabilize the lattice. Modifying substituents to enhance these interactions (e.g., introducing halogen bonds) can improve thermal stability and bioavailability .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure pyrazole derivatives?

Chiral resolution techniques include:

  • Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
  • Enzymatic kinetic resolution.
  • Preparative HPLC with chiral stationary phases. Racemic crystallography (SHELXT) can also identify enantiopure forms from racemic mixtures .

Methodological Recommendations

  • For crystallographic refinement, prioritize SHELXL due to its robustness in handling high-resolution or twinned data .
  • Use microwave-assisted synthesis to reduce reaction times and improve yields of pyrazole-4-carboxamides .
  • Combine docking studies with molecular dynamics to account for protein flexibility in structure-based drug design .

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